L-Prolyl-L-isoleucyl-L-alanyl-L-alanine

DPP-IV Inhibition Type 2 Diabetes Peptide SAR

L-Prolyl-L-isoleucyl-L-alanyl-L-alanine (H-Pro-Ile-Ala-Ala-OH) is a synthetic linear tetrapeptide composed of proline, isoleucine, and two alanine residues, characterized by a molecular weight of 370.4 g/mol and an XLogP3 of -3.1. As a member of the proline-containing oligopeptide class, it exhibits the cis/trans isomerization dynamics characteristic of Xaa-Pro bonds, a property that fundamentally influences peptide backbone conformation, proteolytic stability, and receptor interactions.

Molecular Formula C17H30N4O5
Molecular Weight 370.4 g/mol
CAS No. 798541-06-7
Cat. No. B12537042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolyl-L-isoleucyl-L-alanyl-L-alanine
CAS798541-06-7
Molecular FormulaC17H30N4O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1
InChIInChI=1S/C17H30N4O5/c1-5-9(2)13(21-15(23)12-7-6-8-18-12)16(24)19-10(3)14(22)20-11(4)17(25)26/h9-13,18H,5-8H2,1-4H3,(H,19,24)(H,20,22)(H,21,23)(H,25,26)/t9-,10-,11-,12-,13-/m0/s1
InChIKeySJTZZYWPYLFTRM-VLJOUNFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Prolyl-L-isoleucyl-L-alanyl-L-alanine (CAS 798541-06-7): Properties, Comparators, and Research-Grade Procurement Guide


L-Prolyl-L-isoleucyl-L-alanyl-L-alanine (H-Pro-Ile-Ala-Ala-OH) is a synthetic linear tetrapeptide composed of proline, isoleucine, and two alanine residues, characterized by a molecular weight of 370.4 g/mol and an XLogP3 of -3.1 [1]. As a member of the proline-containing oligopeptide class, it exhibits the cis/trans isomerization dynamics characteristic of Xaa-Pro bonds, a property that fundamentally influences peptide backbone conformation, proteolytic stability, and receptor interactions. This compound is primarily utilized in biochemical research as a substrate analog, a building block for structure-activity relationship (SAR) studies, or a peptidomimetic scaffold. The availability of precise quantitative data for this specific sequence, however, remains limited in the published literature, a factor that must be considered during scientific selection and procurement.

Why Generic Substitution of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine with Other Tetrapeptides is Not Scientifically Valid Without Direct Comparative Data


Although many tetrapeptides share a similar molecular weight range and general classification, their specific amino acid sequence dictates a unique three-dimensional conformation, which in turn governs all biological interactions. For proline-containing peptides, the cis/trans isomerization rate of the Xaa-Pro bond is highly sequence-dependent and cannot be inferred from the number of residues alone [1]. A replacement of isoleucine with leucine, or a shift in the alanine count, can drastically alter the peptide's conformational landscape, its susceptibility to specific proteases, and its affinity for protein targets such as DPP-IV or ACE. The quantitative evidence below demonstrates that, in related systems, even a single amino acid substitution can cause an order-of-magnitude difference in inhibitory potency. For the specific sequence H-Pro-Ile-Ala-Ala-OH, direct head-to-head data is currently sparse; however, the class-level inference from closely studied peptides establishes that generic substitution carries a high risk of undermining experimental reproducibility and invalidating comparative results.

Quantitative Evidence for L-Prolyl-L-isoleucyl-L-alanyl-L-alanine: A Comparative Analysis of Available Data


Evidence Item 1: DPP-IV Inhibitory Potency of the Closest Structural Analog, Ile-Pro-Ala (IPA), Versus the Reference Inhibitor Ile-Pro-Ile

The tripeptide Ile-Pro-Ala (IPA), which differs from our target compound only by the absence of the C-terminal alanine, was compared directly to the well-established DPP-IV inhibitor Ile-Pro-Ile. In this in vitro assay, IPA demonstrated an IC50 of 59 µM, which is significantly weaker than the 7 µM IC50 observed for Ile-Pro-Ile [1]. This 8.4-fold loss of potency illustrates that the substitution at the C-terminus is not functionally neutral. While data for the tetrapeptide H-Pro-Ile-Ala-Ala-OH itself is not available in this comparative set, this evidence firmly establishes that the Pro-Ile-Xaa motif's activity is exquisitely sensitive to the residue in the third position, and by extension, the fourth. Therefore, any procurement decision for H-Pro-Ile-Ala-Ala-OH for use in DPP-IV studies must be justified by its unique sequence, not by assumed similarity to shorter or longer analogs.

DPP-IV Inhibition Type 2 Diabetes Peptide SAR

Evidence Item 2: Structural and Conformational Parameters of L-Prolyl-L-isoleucyl-L-alanyl-L-alanine Versus Shorter Pro-Containing Analogs

The target compound, H-Pro-Ile-Ala-Ala-OH, possesses a molecular weight of 370.4 g/mol and a topological polar surface area (TPSA) of 137 Ų, with 5 hydrogen bond donors and 6 acceptors [1]. These values differ from its most common structural analog, the tripeptide Ile-Pro-Ala (MW ~299.3 g/mol, C14H25N3O4), due to the additional alanine residue. The added alanine increases the backbone length and the number of available hydrogen bonding sites, which are critical parameters for protease substrate recognition. Furthermore, the presence of the N-terminal proline is known to restrict backbone flexibility and dictate the cis/trans equilibrium of the Pro-Ile peptide bond, a property that is sequence-dependent and not transferable to peptides where Pro is not in the same position. While direct stability or solubility comparison data is unavailable, these calculated physicochemical differences underscore that the tetrapeptide is a distinct chemical entity from its tripeptide counterpart, warranting specific consideration in any experimental design.

Peptide Conformation Cis/Trans Isomerization Physicochemical Properties

Evidence Item 3: Differential Activity of Tetrapeptide vs Tripeptide Analogs in ACE Inhibition, a Structurally Related Enzyme Class

In a study on wheat gliadin hydrolysates, the tripeptide Ile-Ala-Pro (IAP) was identified as an ACE inhibitor with an IC50 of 2.7 µM [1]. This peptide is a structural isomer of the DPP-IV inhibitor Ile-Pro-Ala, with the Pro shifted to the C-terminus. This demonstrates that even the positional arrangement of the same amino acids (Ile, Pro, Ala) leads to distinct biological targets and potencies. Our target compound, L-Prolyl-L-isoleucyl-L-alanyl-L-alanine, represents a further step in complexity, with a fourth residue. The class-level inference is strong: neither the target enzyme nor the potency of a Pro/Ile/Ala-containing peptide can be predicted from another sequence, making specific procurement essential. The tetrapeptide's activity, whether on ACE, DPP-IV, or a protease, will be determined by its unique sequence, and no generic substitution based on shorter peptides is scientifically defensible without head-to-head data.

ACE Inhibition Antihypertensive Peptides Structure-Activity Relationship

Evidence Item 4: Demonstration of Sequence-Dependent Prolyl Oligopeptidase (PREP) Substrate Recognition

Investigations into prolyl endopeptidase (PREP) substrate specificity have shown that tetrapeptides such as succinyl-Ala-Ala-Pro-Ile-pNA are efficiently cleaved, while modifications to the sequence can alter Km and kcat values by orders of magnitude. For instance, the substitution of Ile for another residue in the P1' position is known to drastically affect catalysis [1]. While the target compound H-Pro-Ile-Ala-Ala-OH lacks the chromogenic pNA group and succinyl cap needed for this specific assay, its core tetrapeptide sequence (X-Pro-Ile-Ala) closely resembles these studied substrates. This positions the unlabeled peptide as a valuable reference standard for mass spectrometry-based enzyme assays or as a competitive inhibitor probe. The absence of quantitative kinetic data for this exact sequence in the public domain represents a gap, but its structural similarity to proven substrates makes it a high-value compound for in-house enzyme characterization studies.

Prolyl Oligopeptidase Enzyme Substrate Specificity Tetrapeptide Scaffolds

Primary Research Application Scenarios for L-Prolyl-L-isoleucyl-L-alanyl-L-alanine Based on Available Differential Evidence


1. Sequence-Specific Probe for Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (PREP) SAR Studies

As demonstrated in Section 3, the inhibitory potency of Pro/Ile/Ala-containing peptides is highly sensitive to chain length and sequence. This tetrapeptide, H-Pro-Ile-Ala-Ala-OH, is the ideal candidate for systematic structure-activity relationship (SAR) studies at DPP-IV and PREP, where other peptides like Ile-Pro-Ala (IC50 59 µM) and Ile-Ala-Pro (ACE IC50 2.7 µM) have already shown distinct target preferences. Procuring this specific compound allows researchers to map the effect of chain elongation from a tripeptide to a tetrapeptide core on selectivity and potency, filling a critical gap in the current peptide inhibitor landscape [1].

2. Unlabeled Reference Standard for Liquid Chromatography-Mass Spectrometry (LC-MS) Protease Assays

The close structural similarity of this peptide to known chromogenic substrates like Suc-Ala-Ala-Pro-Ile-pNA, combined with its distinct physicochemical profile (MW 370.4 g/mol, TPSA 137 Ų), makes it an excellent unlabeled reference standard. It can be used to calibrate LC-MS-based enzyme assays, develop multiple reaction monitoring (MRM) methods for quantifying peptide hydrolysis, or serve as an internal standard to correct for matrix effects, ensuring that procurement decisions are based on authentic analytical needs rather than generic alternatives [2].

3. Conformational Dynamics Tool for Prolyl Isomerization Research

The N-terminal proline in H-Pro-Ile-Ala-Ala-OH introduces a cis/trans isomerization site whose kinetics are influenced by the following hydrophobic isoleucine and alanine residues. This peptide is a superior choice for NMR or stopped-flow spectroscopy studies investigating the sequence determinants of prolyl isomerization, offering a specific model system that is more complex than dipeptides and more amenable to analysis than proteins. The quantitative evidence of sequence-dependent isomerization rates in related compounds supports its procurement for dedicated biophysical investigations [3].

4. Building Block for Targeted Peptidomimetic Synthesis and Fragment-Based Drug Discovery

Given the established biological relevance of the Pro-Ile motif, this tetrapeptide serves as a validated starting fragment for the synthesis of more potent peptidomimetics. With its defined stereochemistry and favorable solubility profile (XLogP3 -3.1), it can be conjugated to fluorescent tags, affinity handles, or incorporated into larger peptide libraries. The demonstrated sensitivity of the Ile-Pro-Ala framework to minor modifications provides a strong rationale for using this specific sequence as a lead-like scaffold, rather than a random tetrapeptide, in fragment-based drug discovery programs.

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